molecular formula C7H5NO2 B1304943 2,3-Dihydroxybenzonitrile CAS No. 67984-81-0

2,3-Dihydroxybenzonitrile

Cat. No. B1304943
CAS RN: 67984-81-0
M. Wt: 135.12 g/mol
InChI Key: XHPDHXXZBWDFIB-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzonitrile is a chemical compound that is structurally related to benzonitrile with the addition of two hydroxyl groups at the 2nd and 3rd positions of the aromatic ring. While the provided papers do not directly discuss 2,3-dihydroxybenzonitrile, they do provide insights into similar compounds, such as 2-aminobenzonitriles and their derivatives, which can be used to infer some aspects of the chemistry of dihydroxybenzonitriles.

Synthesis Analysis

The synthesis of compounds related to 2,3-dihydroxybenzonitrile involves various methods. For instance, 2-aminobenzonitriles can be synthesized through reactions with aromatic aldehydes in water using inorganic bases as promoters . Additionally, the halodeboronation of aryl boronic acids has been employed to synthesize halogenated benzonitriles . These methods indicate that the synthesis of 2,3-dihydroxybenzonitrile could potentially be achieved through similar reactions, possibly involving the functionalization of the aromatic ring with hydroxyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-dihydroxybenzonitrile often includes a benzonitrile core with additional substituents that can influence the overall geometry and properties of the molecule. For example, the inclusion of aminobenzonitrile isomers by a diol host compound demonstrates the importance of hydrogen bonding in stabilizing the structure of such compounds . The crystal structures of co-crystals involving aminobenzonitrile derivatives also reveal the presence of hydrogen bonding and other non-covalent interactions that can affect the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives can be quite diverse. For instance, 2-aminobenzonitriles can undergo reactions with donor-acceptor cyclopropanes to form nitrogen heterocyclic compounds . Additionally, the presence of amino groups in these molecules can lead to the formation of hydrogen bonds, which can influence the reactivity and the formation of supramolecular structures . These insights suggest that 2,3-dihydroxybenzonitrile could also participate in various chemical reactions, especially those involving its hydroxyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For example, the presence of halogen and hydroxyl substituents can significantly affect the liquid-crystal transition temperatures of these compounds . The inclusion properties and selectivity of aminobenzonitrile isomers also highlight the role of molecular interactions in determining the physical properties of these compounds . Therefore, it can be inferred that 2,3-dihydroxybenzonitrile would have unique physical and chemical properties based on the influence of its hydroxyl groups.

Scientific Research Applications

Synthesis of Heterocycles

2,3-Dihydroxybenzonitrile has been utilized in the synthesis of heterocyclic compounds. For instance, its reaction with other compounds in an acetone-K2CO3 medium produces 2-hydroxymethyl-3-phenyl-1,4-benzodioxanes, which are six-membered heterocycles (Ganesh & Krupadanam, 1998).

Biological Evaluation of Complexes

2,3-Dihydroxybenzonitrile derivatives have been used as starting materials in the synthesis of biologically active compounds. For example, in the synthesis and biological evaluation of a binuclear bridged Cr(III) complex, it demonstrated potential activity against bacteria and fungi, as well as antioxidant activity (Govindharaju et al., 2019).

Corrosion Inhibition

Derivatives of 2,3-Dihydroxybenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have shown effective corrosion inhibition properties. Studies on mild steel in acidic environments indicate that these compounds exhibit high inhibition efficiency, demonstrating their potential as corrosion inhibitors (Verma, Quraishi, & Singh, 2015).

Herbicide Resistance

In agricultural research, 2,3-Dihydroxybenzonitrile derivatives have been studied for developing herbicide resistance in plants. A specific study focused on expressing a bacterial detoxification gene in plants to confer resistance to the herbicide bromoxynil (Stalker, Mcbride, & Malyj, 1988).

Antitumor Activities

Certain 2,3-Dihydroxybenzonitrile derivatives have been analyzed for their antitumor effects. These studies involve examining the impact of these compounds on ribonucleotide reductase activity and cell growth, contributing to the development of potential cancer treatments (Wick & Fitzgerald, 1987).

Synthesis of Organic Compounds

2,3-Dihydroxybenzonitrile is involved in the synthesis of various organic compounds. For example, its reaction in specific conditions can lead to the formation of trans-2,3-dihydrofurans, which are useful in organic chemistry (Wang, Hou, Hui, & Yan, 2009).

Safety and Hazards

2,3-Dihydroxybenzonitrile is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,3-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPDHXXZBWDFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987390
Record name 2,3-Dihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxybenzonitrile

CAS RN

67984-81-0
Record name 2,3-Dihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67984-81-0
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Record name 2,3-Dihydroxybenzonitrile
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Record name 2,3-Dihydroxybenzonitrile
Source EPA DSSTox
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Record name 2,3-dihydroxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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